6,7-双(氯甲基)-2,3-二氢-1,4-苯并二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

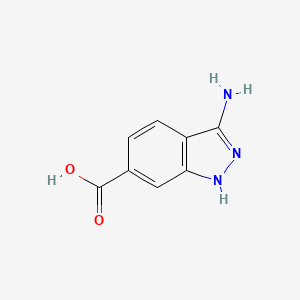

The compound 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin is a derivative of the benzodioxin family, which is characterized by a heterocyclic ring fused to an aromatic benzene ring. The specific derivatives and analogs of this compound have been studied for their structural and conformational properties using X-ray crystallography. These studies provide insights into the molecular geometry, bond lengths, and angles, as well as the overall three-dimensional arrangement of the atoms within the molecules.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin, they do discuss related compounds with similar structural motifs. For instance, the synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol has been reported, which includes characterisation by single-crystal X-ray diffraction . This suggests that the synthesis of related benzodioxin compounds may involve multi-step organic reactions, possibly including chlorination and cyclization steps.

Molecular Structure Analysis

The molecular structure of benzodioxin derivatives has been extensively studied. For example, the structure of 6,8-dinitro-2,4-bis(trichloromethyl)-1,3-benzdioxin has been determined to be monoclinic with an envelope conformation of the heterocyclic ring . Similarly, the structure of 6-nitro-2,4-bis(dichloromethyl)-1,3-benzdioxin is also monoclinic with pseudoequatorial cis-dichloromethyl groups . These findings suggest that the molecular structure of 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxin would also exhibit a specific conformation influenced by its substituents.

Chemical Reactions Analysis

The chemical reactivity of benzodioxin derivatives can be inferred from their molecular structure. The presence of chloromethyl groups, as seen in the related compounds, indicates potential reactivity through substitution reactions where these groups can be replaced by other nucleophiles . The electron-withdrawing effects of nitro groups in some analogs may also influence the reactivity of the benzodioxin core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxin derivatives are closely related to their molecular structure. The crystallographic studies reveal that these compounds crystallize in various space groups with precise unit cell parameters . The bond lengths and angles within the molecules dictate their chemical properties, such as reactivity and stability. For instance, the bond lengths between the carbon atoms in the chloromethyl groups and the heterocyclic ring are consistent across different derivatives, which may suggest similar physical properties like melting points and solubility .

科学研究应用

抗炎活性

- 已经探索了从2,3-二氢-1,4-苯并二氧杂环衍生的化合物的抗炎性质,这是与6,7-双(氯甲基)-2,3-二氢-1,4-苯并二氧杂环相关的化合物。这些化合物表现出显著的抗炎效果,与其他抗炎药物相当(Vazquez et al., 1997)。

抗菌和抗真菌剂

- 研究表明,2,3-二氢-1,4-苯并二氧杂环衍生物具有潜在的抗菌和抗真菌作用。该类别中的一些特定化合物显示出显著的抗菌和抗真菌潜力,并且具有低溶血活性,这是治疗应用中的理想特性(Abbasi et al., 2020)。

抗糖尿病潜力

- 已合成并评估了2,3-二氢-1,4-苯并二氧杂环的某些衍生物的抗糖尿病潜力。这些化合物对α-葡萄糖苷酶表现出弱到中等的活性,表明在2型糖尿病的潜在治疗应用(Abbasi et al., 2023)。

酶抑制和抗菌特性

- 已合成N-取代的2,3-二氢-1,4-苯并二氧杂环衍生物,并证明具有强大的抗菌特性和中等的酶抑制能力。这些发现表明它们在治疗细菌感染和涉及酶相关功能障碍的疾病中的潜在应用(Abbasi et al., 2017)。

细菌生物膜抑制

- 2,3-二氢-1,4-苯并二氧杂环家族中的新化合物显示出对细菌生物膜的有效抑制作用,特别是对大肠杆菌和枯草芽孢杆菌等菌株。这些化合物还显示出轻微的细胞毒性,使它们成为治疗与生物膜相关感染的潜在候选药物(Abbasi et al., 2020)。

属性

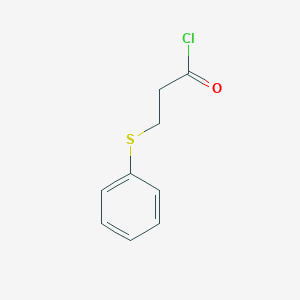

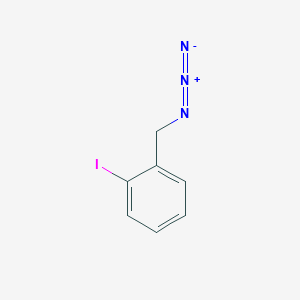

IUPAC Name |

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h3-4H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAYFSXIBAMHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508906 |

Source

|

| Record name | 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

80985-34-8 |

Source

|

| Record name | 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。